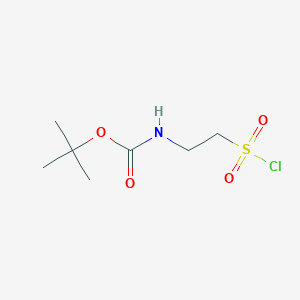

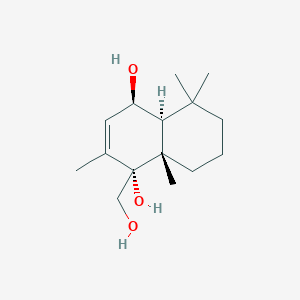

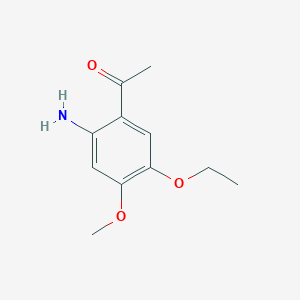

![molecular formula C7H4FNS B161262 5-Fluorobenzo[d]thiazole CAS No. 1644-85-5](/img/structure/B161262.png)

5-Fluorobenzo[d]thiazole

Vue d'ensemble

Description

5-Fluorobenzo[d]thiazole is a useful reactant in the preparation of antileishmanial drug candidates . It is an organic heterocycle moiety which has previously shown remarkable properties as a conjugated polymer and in solution-based studies .

Synthesis Analysis

Thiazole synthesis involves various methods such as the condensation reaction of 2-aminothiophenol, the cyclization reaction of thioformanilides or thiourea, the catalytic addition reaction of o-haloaniline and a sulfur-containing compound, and the C–C coupling reaction at the 2-position of the benzothiazole .Molecular Structure Analysis

The molecular weight of 5-Fluorobenzo[d]thiazole is 154.19 . It is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

The introduction of certain structures or functional groups on benzothiazole and its derivatives containing a benzene ring and a thiazole ring can be used to construct benzothiazole fluorescent probes .Physical And Chemical Properties Analysis

5-Fluorobenzo[d]thiazole has a high quantum yield and large Stokes shift . It is mainly composed of two parts: the benzothiazole moiety, namely the R1 moiety and the R2 moiety connected to the benzothiazole .Applications De Recherche Scientifique

Organic Electronics

- Scientific Field : Material Science

- Summary of Application : Thiazolo[5,4-d]thiazoles are promising building blocks in the synthesis of semiconductors for plastic electronics . They are electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

- Methods of Application : The parent thiazolo[5,4-d]thiazole moiety possesses some appealing features towards applications in organic electronics . Aryl-functionalized thiazolo[5,4-d]thiazole derivatives are easily prepared, expanding the conjugated backbone of the semiconducting material .

- Results or Outcomes : The high potential of these molecules was widely recognized, notably in the field of organic photovoltaics .

Fluorescent Sensing of Biomolecules and Ions

- Scientific Field : Chemical and Structural Biology

- Summary of Application : Thiazole Orange (TO) has garnered great attention due to its low fluorescence background signal and remarkable ‘turn-on’ fluorescence response . These features have led to the development of numerous molecular probes that apply TO in order to sense a variety of biomolecules and metal ions .

- Methods of Application : TO-based sensors have been heavily employed to monitor and report on a variety of processes such as the dynamics of cellular structures, protein expression and localization, enzymatic activity, and regulation of signaling networks .

- Results or Outcomes : The development of ever more sophisticated fluorescent molecules that can reliably report on their surroundings .

Antioxidant, Analgesic, and Anti-inflammatory Drugs

- Scientific Field : Medicinal Chemistry

- Summary of Application : Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties .

- Methods of Application : The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

- Results or Outcomes : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been developed .

Electrophosphorescent Emitter in OLEDs

- Scientific Field : Material Science

- Summary of Application : 2-substituted benzothiazoles are used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .

- Methods of Application : The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the properties of the compounds .

- Results or Outcomes : The use of 2-substituted benzothiazoles has led to the development of more efficient OLEDs .

Antihypertensive Drugs

- Scientific Field : Medicinal Chemistry

- Summary of Application : Thiazole derivatives have been found to exhibit antihypertensive activity .

- Methods of Application : The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

- Results or Outcomes : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been developed .

Antischizophrenia Drugs

- Scientific Field : Medicinal Chemistry

- Summary of Application : Thiazole derivatives have been found to exhibit antischizophrenia activity .

- Methods of Application : The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .

- Results or Outcomes : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have been developed .

Safety And Hazards

Orientations Futures

There is a growing demand for new fluorescent small molecule dyes for solid state applications in the photonics and optoelectronics industry . Thiazolo[5,4-d]thiazole-based materials have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope .

Propriétés

IUPAC Name |

5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEKYSBZODRVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596253 | |

| Record name | 5-Fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorobenzo[d]thiazole | |

CAS RN |

1644-85-5 | |

| Record name | 5-Fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

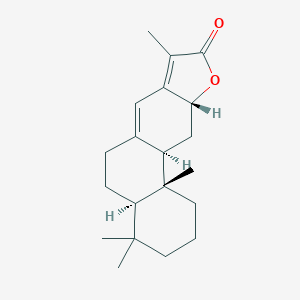

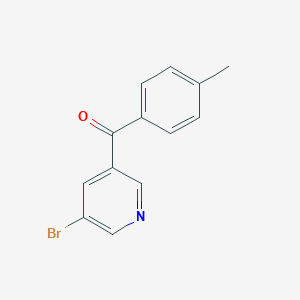

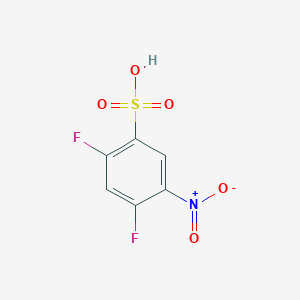

![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)